molecular formula C20H28O4 B12614008 1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione CAS No. 876745-71-0

1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione

Cat. No.: B12614008
CAS No.: 876745-71-0
M. Wt: 332.4 g/mol
InChI Key: QPWBWSYZESWOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione is an organic compound with the molecular formula C20H28O4 This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, connected to a dodec-1-ene-3,5-dione chain

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and a suitable dodec-1-ene derivative.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and the dodec-1-ene derivative under acidic or basic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or amines, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione can be compared with similar compounds such as:

    1-(4-Hydroxy-3-methoxyphenyl)dodec-1-ene-3,5-dione: This compound has a hydroxyl group instead of a methoxy group at the 4 position, which may result in different chemical and biological properties.

    1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate: This compound has an acetate group instead of the dodec-1-ene chain, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dodec-1-ene-3,5-dione chain, which confer distinct chemical and biological properties.

Properties

CAS No.

876745-71-0

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)dodec-1-ene-3,5-dione

InChI

InChI=1S/C20H28O4/c1-4-5-6-7-8-9-17(21)15-18(22)12-10-16-11-13-19(23-2)20(14-16)24-3/h10-14H,4-9,15H2,1-3H3

InChI Key

QPWBWSYZESWOSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.